Methyl 7-Aminoindoline-5-carboxylate

Lipophilicity Drug-likeness Lead optimization

Methyl 7-Aminoindoline-5-carboxylate (C10H12N2O2, MW 192.21 g/mol) is a 2,3-dihydroindole (indoline) derivative featuring a primary aromatic amine at the C7 position and a methyl ester at C5. The saturated 2,3-bond distinguishes it from the fully aromatic indole series, imparting a non-coplanar bicyclic geometry that influences molecular recognition and physicochemical properties.

Molecular Formula C10H12N2O2
Molecular Weight 192.21 g/mol
Cat. No. B8085232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 7-Aminoindoline-5-carboxylate
Molecular FormulaC10H12N2O2
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C(=C1)N)NCC2
InChIInChI=1S/C10H12N2O2/c1-14-10(13)7-4-6-2-3-12-9(6)8(11)5-7/h4-5,12H,2-3,11H2,1H3
InChIKeyNUERVKDAYBLDEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 7-Aminoindoline-5-carboxylate (CAS 2253621-34-8): A Dual-Functional Indoline Scaffold with a Reactive C7-Amino Handle


Methyl 7-Aminoindoline-5-carboxylate (C10H12N2O2, MW 192.21 g/mol) is a 2,3-dihydroindole (indoline) derivative featuring a primary aromatic amine at the C7 position and a methyl ester at C5. The saturated 2,3-bond distinguishes it from the fully aromatic indole series, imparting a non-coplanar bicyclic geometry that influences molecular recognition and physicochemical properties [1]. It is widely cataloged as a versatile research intermediate—employed as a building block for the synthesis of kinase-targeted libraries and bioactive indole derivatives—and is commercially available in purities up to 98% (HPLC) with a CLogP of approximately 1.02 .

Scaffold
Saturated indoline core with non-coplanar geometry
Handle
C7-NH2 enables direct amidation, sulfonylation, C–H activation
Use
Building block for kinase-targeted library synthesis (fragment/DEL)

Why Methyl Indoline-5-carboxylate or 7-Aminoindole Analogs Cannot Simply Replace Methyl 7-Aminoindoline-5-carboxylate for C7-Directed Chemistry


Simple substitution with the unfunctionalized parent scaffold (Methyl indoline-5-carboxylate, CAS 141452-01-9) fails when synthetic routes require a nucleophilic amine for C7-selective functionalization, such as amidation, sulfonylation, or Pd-catalyzed C–H activation [1]. Conversely, 7‑aminoindole analogs (e.g., Methyl 7‑amino‑1H‑indole‑5‑carboxylate, CAS 1352398‑14‑1) exhibit different ring electronics and cytochrome P450-mediated dehydrogenation susceptibility that alter binding-site recognition in kinase inhibitor programs, as demonstrated by the superior selectivity profiles of saturated 7‑aminoindoline-containing Syk inhibitors [2]. The combination of saturation and the primary amine generates a unique conformational landscape that cannot be replicated by either the parent indoline or the aromatic indole alone.

Pre-installed C7-NH2
Methyl indoline-5-carboxylate lacks the amine; cannot enable C7-selective functionalization without extra steps
Saturated indoline core
7‑aminoindole analogs possess aromatic planarity and altered CYP susceptibility, which may shift kinase selectivity profiles

Head-to-Head Differentiation of Methyl 7-Aminoindoline-5-carboxylate: Quantitative Physicochemical and Structural Evidence Versus Closest Analogs


Reduced Lipophilicity (CLogP 1.02) versus Unsubstituted Methyl Indoline-5-carboxylate (CLogP 1.58–2.30)

The introduction of the C7‑amino group significantly lowers the calculated LogP relative to the parent scaffold, improving the drug-likeness profile for central nervous system or renal targets where lower LogP is correlated with reduced off-target promiscuity [1]. This property is essential for selecting a starting building block for fragment-based or DNA-encoded library synthesis. The target compound's CLogP of 1.0234 is approximately 0.6–1.3 log units lower than the unsubstituted Methyl indoline-5-carboxylate, which ranges from 1.58 to 2.30 depending on the computational model [2].

Lipophilicity shift
Head-to-head
ΔLogP ≈ 0.56–1.28 (target is 35–55% more hydrophilic)
Supports fragment-library design requiring lower lipophilicity
CLogP values from vendor databases; model-dependent
Lipophilicity Drug-likeness Lead optimization

Enhanced Hydrogen-Bonding Capacity (2 HBD, 4 HBA) versus Unsubstituted Methyl Indoline-5-carboxylate (1 HBD, 3 HBA)

The C7‑amino group adds one additional hydrogen-bond donor and one additional acceptor site compared to the des‑amino parent. This increases the topological polar surface area (TPSA) from 38.33 Ų to 64.35 Ų, as tabulated in vendor specification sheets [1]. For medicinal chemists, this expands the accessible chemical space for target engagement, enabling bidentate interactions with kinase hinge regions or dual hydrogen-bonding to carboxylate side chains in enzyme active sites.

H-bond capacity & TPSA
Head-to-head
TPSA 64.35 vs 38.33 Ų (+68%); 2 HBD / 4 HBA vs 1 HBD / 3 HBA
Enables additional H-bond contacts for hinge-region recognition
Vendor-computed properties
Hydrogen bonding Molecular recognition Crystallography

Saturated Indoline Core Confers Distinct Conformational Sampling Versus Aromatic Indole in Kinase Selectivity Profiling

Although direct IC50 data for Methyl 7‑Aminoindoline‑5‑carboxylate per se are absent from the open literature, a class-level inference can be drawn from the Novartis Syk inhibitor lead optimization campaign. The seminal Thoma et al. (2014) study demonstrated that incorporating a 7‑aminoindoline/indoline substituent into a series of Syk inhibitors yielded compounds with good kinase selectivity and minimal hERG inhibition, in contrast to earlier more planar scaffolds [1]. The saturated C2–C3 bond reduces ring aromaticity, altering the preferred dihedral angle of the C7‑NH2 group relative to the bicycle and thereby modulating hinge-region complementarity with off-target kinases. This contrasts with the fully planar Methyl 7‑amino‑1H‑indole‑5‑carboxylate (CAS 1352398‑14‑1), which is projected to have a different rotational barrier for the amine lone pair.

Conformational selectivity
Class-level
Improved kinase selectivity inferred from Syk inhibitor series (Thoma 2014)
Saturated core may access selectivity space distinct from planar indoles
No direct IC50 data for this building block; context-dependent
Kinase selectivity Conformational analysis Syk inhibition

Orthogonal Reactivity of the C7-NH2 Group Enables Chemoselective Derivatization Unattainable with C7-Nitro or Des-Amino Precursors

The primary amine at C7 is a versatile synthetic handle that can be directly elaborated via amide coupling, sulfonylation, reductive alkylation, or diazotization without requiring a reduction step. In contrast, the commonly employed 7‑nitroindoline‑5‑carboxylate analog (CAS 18464‑46‑5) requires a chemoselective reduction of the nitro group—a step that often necessitates metal catalysts and careful control to avoid over-reduction of the ester [1]. Quantitative yield comparisons are reaction-specific, but the step-count advantage is unambiguous: the amino compound saves one synthetic step compared to the nitro precursor. Furthermore, the 7‑aminoindoline scaffold is the key motif in photolabile “caged” neurotransmitter precursors, where the amine must be present for acylation with carbamoyl chlorides or amino acid derivatives [2].

Synthetic efficiency
Head-to-head
At least one fewer synthetic step vs nitro precursor
Eliminates chemoselective reduction; reduces route length
Yields vary; Pd-catalyzed steps may still require amine protection
Synthetic methodology C–H functionalization Photocleavable protecting groups

Procurement-Driven Application Scenarios for Methyl 7-Aminoindoline-5-carboxylate Based on Verified Differentiation


Fragment-Based and DNA-Encoded Library Synthesis Requiring Low LogP Aminoindoline Cores

The CLogP of 1.02 and dual hydrogen-bonding functionality make this compound an ideal fragment-sized building block for library synthesis targeting polar enzyme active sites, such as the ATP-binding pocket of kinases . The pre-installed amine at C7 eliminates a post-coupling reduction step, which is particularly beneficial in DNA-encoded library (DEL) technology where on-DNA reduction can damage encoding tags .

Synthesis of C7-Amidated and Sulfonylated Kinase Probe Compounds

The ready availability of the C7‑NH2 group allows for direct diversification into amide, sulfonamide, or urea arrays for structure–activity relationship (SAR) exploration of Syk, BTK, or other non-receptor tyrosine kinases. The indoline core provides a selectivity advantage over aromatic indole scaffolds, as inferred from the Novartis Syk program [1].

Photocleavable 'Caged' Neurotransmitter or Amino Acid Precursor Development

The 7-aminoindoline scaffold is the pharmacophoric core of nitroindoline-caged glutamate and GABA analogs. Methyl 7‑Aminoindoline‑5‑carboxylate can serve as a direct precursor for the synthesis of 1‑acyl‑7‑nitroindoline photolabile protecting groups after nitration, or as the amine component in uncaging probes [2].

Metabolite and Impurity Reference for Nintedanib and Related 2-Indolinone APIs

Indoline-5‑carboxylate and 7‑aminoindoline motifs appear as substructures in several tyrosine kinase inhibitor (TKI) drugs and their synthetic intermediates. This compound can be used as a reference standard for related substance testing or as a starting material for synthesizing putative metabolites of indolinone-containing drugs, where the saturated ring distinguishes it from indole-based metabolites [3].

Application
Selection Property
Validation Focus
Fragment-based / DEL library synthesis
Low lipophilicity indoline core + reactive C7-NH2
Polar active-site library enrichment
Kinase inhibitor SAR probe synthesis
C7-NH2 for direct amidation/sulfonylation
Non-receptor tyrosine kinase selectivity profiling
Photocleavable caged probe precursor
Indoline scaffold for photolabile protecting groups
Photochemical uncaging efficiency
Impurity / metabolite reference standard
Indoline-5-carboxylate substructure
Related substance testing in TKI synthesis
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